4-[(2E)-2-(5-chloro-2-hydroxy-3-methoxybenzylidene)hydrazinyl]benzoic acid
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Overview
Description
4-{2-[(E)-1-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorinated phenyl group, a methoxy group, and a benzoic acid moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(E)-1-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID typically involves the condensation of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with hydrazinobenzoic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(E)-1-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-{2-[(E)-1-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[(E)-1-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID
- 4-{2-[(E)-1-(5-FLUORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID
- 4-{2-[(E)-1-(5-IODO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID
Uniqueness
The uniqueness of 4-{2-[(E)-1-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the chlorine atom, hydroxyl group, and methoxy group in the same molecule allows for diverse chemical modifications and applications.
Properties
Molecular Formula |
C15H13ClN2O4 |
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Molecular Weight |
320.73 g/mol |
IUPAC Name |
4-[(2E)-2-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C15H13ClN2O4/c1-22-13-7-11(16)6-10(14(13)19)8-17-18-12-4-2-9(3-5-12)15(20)21/h2-8,18-19H,1H3,(H,20,21)/b17-8+ |
InChI Key |
TYXSVEVXYYFHTJ-CAOOACKPSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=N/NC2=CC=C(C=C2)C(=O)O)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NNC2=CC=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
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